3-Amino-1-cyclopropylpropan-1-ol
Overview
Description
3-Amino-1-cyclopropylpropan-1-ol is a chemical compound with the CAS Number: 1226127-55-4 . It has a molecular weight of 115.18 . The compound is in liquid form .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . The first step involves the use of triethylamine in N,N-dimethyl-formamide for 12 hours . The second step involves the use of triphenylphosphine and diethylazodicarboxylate .Molecular Structure Analysis
The IUPAC name of the compound is 3-amino-1-cyclopropyl-1-propanol . The Inchi Code is 1S/C6H13NO/c7-4-3-6(8)5-1-2-5/h5-6,8H,1-4,7H2 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 115.18 .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Research in the field of synthetic chemistry has developed innovative methodologies for constructing molecules with cyclopropyl groups, which are structurally related to "3-Amino-1-cyclopropylpropan-1-ol." For instance, the development of regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides offers a versatile approach to synthesizing 1,4-substituted [1,2,3]-triazoles, a process compatible with solid-phase peptide synthesis (Tornøe, Christensen, & Meldal, 2002). Similarly, catalytic enantioselective cyclopropanation has been applied for synthesizing analogs like cibenzoline, highlighting the importance of cyclopropyl groups in medicinal chemistry (Miura, Murakami, & Imai, 2006).
Neurotoxicity and Neuroprotection Research
Studies on 3-aminopropanal, a structurally related compound, have revealed its neurotoxic effects due to lysosomal rupture, leading to caspase activation and cell death. This research provides insights into the mechanisms of brain damage following cerebral ischemia and potential therapeutic interventions (Li et al., 2003; Yu et al., 2004). Such findings underscore the relevance of studying amino-cyclopropyl compounds for understanding and mitigating ischemia-induced brain damage.
Antimalarial and Antifungal Activity
Research into the synthesis and biological evaluation of compounds structurally related to "this compound" has demonstrated potential antimalarial and antifungal activities. For example, the synthesis of 2-amino-3-arylpropan-1-ols and their evaluation for antimalarial activity against Plasmodium falciparum strains highlight the potential of cyclopropyl-containing compounds in therapeutic applications (D’hooghe et al., 2011). Additionally, novel 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives have shown high activity against Candida spp., offering a promising avenue for antifungal drug development (Zambrano-Huerta et al., 2019).
High-Pressure Structural Studies
Investigations into the behavior of related compounds under high pressure have provided valuable structural insights. For instance, the study of 3-aminopropan-1-ol under varying pressures has revealed conformational changes, enhancing our understanding of molecular structures and interactions in extreme conditions (Gajda & Katrusiak, 2008).
Safety and Hazards
Properties
IUPAC Name |
3-amino-1-cyclopropylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-4-3-6(8)5-1-2-5/h5-6,8H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYFDEBXACJPLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226127-55-4 | |
Record name | 3-amino-1-cyclopropylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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